molecular formula C24H15BrN4O2 B3699374 2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3699374
M. Wt: 471.3 g/mol
InChI Key: MZYRHLBCBPPSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The presence of the bromo group and the isoindole moiety in this compound enhances its potential for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate brominated reagents. One common method involves the use of phenacyl bromide in a dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) system . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other functionalized derivatives .

Scientific Research Applications

2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological macromolecules such as DNA. It can intercalate into the DNA helix, disrupting vital processes such as DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound also targets specific enzymes and proteins involved in viral replication, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the bromo group and the isoindole moiety, which enhance its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential for diverse biological applications make it a valuable compound for scientific research .

Properties

IUPAC Name

2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN4O2/c25-14-9-10-20-17(13-14)21-22(27-19-8-4-3-7-18(19)26-21)28(20)11-12-29-23(30)15-5-1-2-6-16(15)24(29)31/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYRHLBCBPPSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
2-(2-{9-BROMO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.